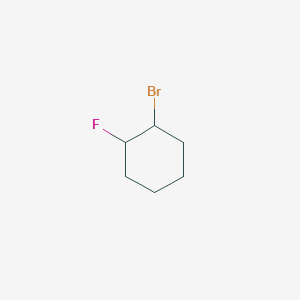

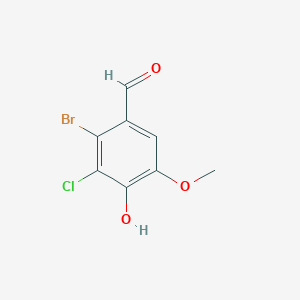

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde involves multi-step chemical reactions. For instance, the synthesis of related compounds typically starts from simple benzaldehydes, which are subsequently subjected to various functionalization reactions including halogenation, methoxylation, and hydroxylation to introduce the respective functional groups at desired positions on the aromatic ring. A study by Chen Bing-he (2008) discusses the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, through bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification, highlighting the complex steps involved in synthesizing such halogenated aromatic compounds (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the arrangement of functional groups around the aromatic ring. X-ray crystallography is a common tool used to determine these structures. For example, compounds with similar structures to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde have been found to be almost planar, as seen in the crystal structures of related molecules, indicating minimal steric hindrance among the substituents, which can influence the compound's reactivity and interactions (Y. Chumakov et al., 2014).

Scientific Research Applications

-

Spectroscopic Analysis

- Field : Physical Chemistry

- Application : This compound has been used in the study of infrared spectral data .

- Method : The research involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT) .

- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

-

Synthesis of Derivatives

- Field : Organic Chemistry

- Application : 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol and 2-hydroxy-3-methoxybenzaldehyde semicarbazone .

- Method : The specific methods of synthesis are not provided in the sources, but they likely involve standard organic chemistry techniques .

- Results : The results of these syntheses are the production of the aforementioned compounds .

properties

IUPAC Name |

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOHSCYWUXNDDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294312 |

Source

|

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

CAS RN |

90004-83-4 |

Source

|

| Record name | NSC95791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.